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molecular formula C3H8ClN B1353618 Dimethylmethylenammonium chloride CAS No. 30354-18-8

Dimethylmethylenammonium chloride

Cat. No. B1353618
M. Wt: 93.55 g/mol
InChI Key: ZJTROANVDZIEGB-UHFFFAOYSA-M
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Patent
US07384961B2

Procedure details

9.6 g tetrahydropyran-4-one were dissolved in 29 ml acetonitrile, and 9.69 g N,N-dimethyl-methylenammonium chloride, followed by 100 μl acetyl chloride, were added. After the mixture had been stirred at a bath temperature of 60° C. for 45 minutes, it was stirred at room temperature for 60 hours and the precipitate formed was filtered off with suction and dried. 16.4 g 3-dimethylaminomethyltetrahydropyran-4-one hydrochloride were obtained. The corresponding base was liberated from this with methylene chloride and sodium hydroxide solution (32 percent strength by weight).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
9.69 g
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[Cl-].[CH3:9][N+:10](=[CH2:12])[CH3:11].C([Cl:16])(=O)C>C(#N)C>[ClH:16].[CH3:9][N:10]([CH2:12][CH:3]1[C:4](=[O:7])[CH2:5][CH2:6][O:1][CH2:2]1)[CH3:11] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
29 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.69 g
Type
reactant
Smiles
[Cl-].C[N+](C)=C
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at a bath temperature of 60° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
it was stirred at room temperature for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.CN(C)CC1COCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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